2-Chloro-4-(5-fluoropyridin-3-yl)-1,3-thiazole
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Overview
Description
“2-Chloro-4-(5-fluoropyridin-3-yl)-1,3-thiazole” is a complex organic compound that contains a thiazole ring, which is a type of heterocyclic compound. The molecule also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a thiazole ring and a pyridine ring. These rings are aromatic and planar, which can contribute to the stability of the molecule .Chemical Reactions Analysis
As an aromatic heterocyclic compound, “this compound” would be expected to undergo reactions similar to other aromatic compounds, such as electrophilic aromatic substitution. The presence of electron-withdrawing groups like fluorine and chlorine could potentially make the compound more reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific arrangement of atoms and functional groups in the molecule. Factors such as polarity, molecular weight, and the presence of aromatic rings could influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Exploring Structural Variants for Enhanced Metabolic Stability
Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlighted the potential of heterocyclic analogues, like 2-Chloro-4-(5-fluoropyridin-3-yl)-1,3-thiazole, to improve metabolic stability. Analogues were explored as alternatives to benzothiazole rings, aiming to reduce deacetylation and maintain in vitro potency and in vivo efficacy, demonstrating the compound's utility in designing stable and effective therapeutic agents (Stec et al., 2011).
Herbicidal Activity Enhancement
The synthesis of novel 5-chloro-3-fluorophenoxypyridines incorporating a 1,3,4-oxadiazole ring and a thioether moiety, including derivatives related to this compound, showed significant herbicidal activity against various graminaceous plants. These compounds, designed through strategic molecular modifications, exhibited potent herbicidal properties without damaging crops, showcasing the chemical's potential in agricultural applications (Tajik & Dadras, 2011).
Antimicrobial Potential through Sulfide and Sulfone Derivatives
A study on sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, closely related to this compound, revealed promising antimicrobial activity. These derivatives were synthesized and tested against various bacterial and fungal strains, indicating the compound's relevance in developing new antimicrobial agents (Badiger et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-4-(5-fluoropyridin-3-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2S/c9-8-12-7(4-13-8)5-1-6(10)3-11-2-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTZHYKMTOLMQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C2=CSC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1702725-14-1 |
Source
|
Record name | 3-(2-chloro-1,3-thiazol-4-yl)-5-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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